molecular formula C18H16N6O2 B10894493 1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione

1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione

Katalognummer: B10894493
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: UZNKHBFLPCZKEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione is an organic compound characterized by the presence of two benzotriazole groups attached to a hexane backbone with two ketone functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of hexane-1,6-dione with benzotriazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism of action of 1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione involves its ability to participate in nucleophilic substitution reactions due to the presence of benzotriazole groups. These groups can activate the compound towards various transformations, making it a versatile intermediate in organic synthesis . The ketone functionalities also play a crucial role in its reactivity, allowing for oxidation and reduction reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione is unique due to the presence of benzotriazole groups, which confer specific electronic and steric properties. These properties make the compound highly reactive and versatile in various chemical transformations, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C18H16N6O2

Molekulargewicht

348.4 g/mol

IUPAC-Name

1,6-bis(benzotriazol-1-yl)hexane-1,6-dione

InChI

InChI=1S/C18H16N6O2/c25-17(23-15-9-3-1-7-13(15)19-21-23)11-5-6-12-18(26)24-16-10-4-2-8-14(16)20-22-24/h1-4,7-10H,5-6,11-12H2

InChI-Schlüssel

UZNKHBFLPCZKEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCCCC(=O)N3C4=CC=CC=C4N=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.